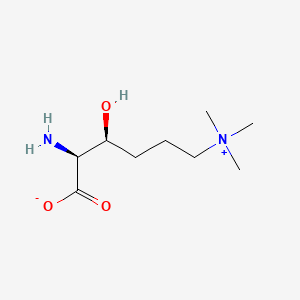
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves enzymatic and asymmetric synthetic methods. One approach includes the use of Ne-trimethyllysine hydroxylase (TMLH) to catalyze the hydroxylation of Ne-trimethyllysine . Another method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic approach using TMLH is considered efficient and environmentally friendly, making it a potential candidate for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like TMLH for specific hydroxylation reactions.
Major Products
The major product formed from the oxidation of this compound is carnitine, which is vital for fatty acid metabolism .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of carnitine and other related molecules. It is also studied for its role in various biochemical pathways .
Biology
In biology, (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate is essential for understanding the biosynthesis of carnitine and its role in cellular metabolism .
Medicine
In medicine, this compound is significant for its involvement in metabolic pathways related to fatty acid oxidation. It is also studied for its potential therapeutic applications in treating metabolic disorders .
Industry
In the industry, the compound’s role in carnitine biosynthesis makes it valuable for the production of supplements and pharmaceuticals aimed at improving metabolic health .
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves its conversion to carnitine through enzymatic hydroxylation by TMLH. Carnitine then facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-hydroxy-Nε-trimethyllysine: Another stereoisomer with different biochemical properties.
Ne-trimethyllysine: The precursor in the biosynthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate.
Uniqueness
This compound is unique due to its specific role in carnitine biosynthesis and its stereochemistry, which is crucial for its biological function .
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
ZRJHLGYVUCPZNH-YUMQZZPRSA-N |
Isomeric SMILES |
C[N+](C)(C)CCC[C@@H]([C@@H](C(=O)[O-])N)O |
Canonical SMILES |
C[N+](C)(C)CCCC(C(C(=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















